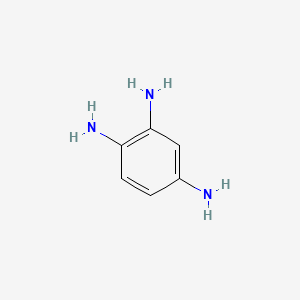

Benzene-1,2,4-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-1-2-5(8)6(9)3-4/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYBAZQQYCNZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-47-4 (di-hydrochloride) | |

| Record name | 1,2,4-Triaminobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210472 | |

| Record name | 1,2,4-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-71-4 | |

| Record name | 1,2,4-Benzenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triaminobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Triaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4-triyltriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIAMINOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU01ZCH3FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Synthesis Protocols for Benzene-1,2,4-triamine

A Technical Guide for Drug Development & Material Science

Executive Summary

Benzene-1,2,4-triamine (1,2,4-Triaminobenzene) is a critical aromatic intermediate used in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles), high-performance polymers (e.g., polybenzimidazoles), and azo dyes.[1][2] Its electron-rich aromatic core makes it highly reactive, but this same property renders the free base extremely susceptible to oxidative degradation.

This guide provides a rigorous technical analysis of the synthesis pathways for this compound, focusing on the reduction of 2,4-dinitroaniline . It prioritizes the isolation of the dihydrochloride salt (1,2,4-triaminobenzene dihydrochloride) , the thermodynamically stable form required for storage and downstream applications.

Retrosynthetic Analysis & Pathway Logic

The synthesis of this compound is fundamentally a reduction problem. The most logical precursor is 2,4-dinitroaniline , which is readily accessible via the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene.

Strategic Considerations:

-

Regioselectivity: Not required; all nitrogen-containing groups are reduced to amines.

-

Chemomimesis: The primary challenge is not the reduction itself, but the prevention of re-oxidation during workup.

-

Atom Economy: Catalytic hydrogenation is superior to stoichiometric metal reductions (Fe/Sn) for scale-up, minimizing metal waste.

Figure 1: Retrosynthetic pathway from 2,4-dinitrochlorobenzene to the stable triamine salt.

Protocol A: Catalytic Hydrogenation (Industrial Standard)

This is the preferred method for pharmaceutical scale-up due to high yield (>90%) and simplified purification.

Mechanistic Insight

The reaction proceeds via the sequential reduction of nitro groups. The 2-nitro and 4-nitro groups are reduced to amino groups.[2] The reaction is exothermic. Adipic acid is often added to the aqueous medium to solubilize the amine products and prevent catalyst poisoning by the free amines.

Experimental Protocol

Reagents:

-

Substrate: 2,4-Dinitroaniline (1.0 eq)

-

Catalyst: Raney Nickel (10 wt% loading) or 5% Pd/C

-

Solvent: Water (with Adipic Acid, 0.8 eq) or Methanol/THF

-

Reagent: Hydrogen gas (H₂)

Step-by-Step Workflow:

-

Charge: In a high-pressure autoclave, suspend finely ground 2,4-dinitroaniline (91 parts) and adipic acid (73 parts) in water (400 parts).

-

Catalyst Addition: Add Raney Nickel (10 parts) under an inert nitrogen blanket. Caution: Raney Nickel is pyrophoric.

-

Hydrogenation: Seal the autoclave. Purge with nitrogen (3x), then hydrogen (3x). Pressurize to 30–50 bar (435–725 psi) H₂. Heat to 50–80°C .

-

Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases (typically 2–6 hours).

-

Filtration (Anaerobic): Cool to room temperature. Release pressure. Filter the catalyst under a nitrogen atmosphere to prevent oxidation of the product and ignition of the catalyst.

-

Isolation (Salt Formation):

-

Transfer the filtrate to a vessel containing concentrated Hydrochloric Acid (HCl) .

-

Evaporate/concentrate under reduced pressure.

-

The 1,2,4-triaminobenzene dihydrochloride precipitates as a crystalline solid (often pinkish/grey due to trace oxidation).

-

-

Purification: Recrystallize from ethanol/water containing a drop of SnCl₂ (antioxidant) if high purity is required.

Quantitative Data Summary

| Parameter | Value | Notes |

| Yield | 90–95% | Highly efficient conversion. |

| Pressure | 30–50 bar | Can be run at lower pressure (4 bar) with longer times/Pd catalyst. |

| Temp | 50–80°C | Avoid >100°C to prevent thermal decomposition. |

| Appearance | White/Pink Crystals | Darkens rapidly if exposed to air as free base. |

Protocol B: Stoichiometric Chemical Reduction (Lab Scale)

For laboratories lacking high-pressure hydrogenation equipment, the Béchamp reduction (Iron/HCl) or Stannous Chloride reduction is a robust alternative.

Mechanistic Insight

Iron in acidic media donates electrons to the nitro groups. The acidic environment immediately protonates the resulting amines, protecting them from oxidative coupling (formation of azo/azoxy byproducts).

Experimental Protocol

Reagents:

-

Substrate: 2,4-Dinitroaniline (10 g, 54.6 mmol)

-

Reductant: Iron Powder (325 mesh, ~6-8 eq) or SnCl₂·2H₂O

-

Solvent: Ethanol/Water (1:1)

-

Acid: Conc.[2] HCl (catalytic for Fe activation, stoichiometric for salt formation)

Step-by-Step Workflow:

-

Activation: In a 500 mL 3-neck flask equipped with a mechanical stirrer and reflux condenser, suspend Iron powder (20 g) in water (50 mL) containing 1 mL conc. HCl. Stir vigorously at 80°C for 10 min to etch the iron surface.

-

Addition: Add 2,4-dinitroaniline (10 g) and Ethanol (50 mL).

-

Reduction: Add conc. HCl dropwise over 1 hour. Maintain reflux. The reaction is vigorous.

-

Completion: Reflux for an additional 2–3 hours. Monitor by TLC (disappearance of yellow dinitroaniline spot).

-

Workup (Critical):

-

Basify slightly with Sodium Carbonate to precipitate iron salts (Fe₂O₃/Fe(OH)₃).

-

Filter hot through Celite. Note: The filtrate contains the free amine and is air-sensitive.

-

Immediate Acidification: Immediately pour the filtrate into a flask containing excess conc. HCl .

-

-

Crystallization: Cool in an ice bath. The dihydrochloride salt will precipitate. Filter and wash with cold ethanol/ether.

Figure 2: Process flow for the isolation of the stable salt form.

Trustworthiness & Validation

To ensure the protocol is self-validating, researchers must verify the product identity and purity using the following checkpoints:

-

Visual Validation: The free base is white but turns dark purple/brown within minutes in air. If your product remains white/off-white after HCl treatment, stabilization was successful.

-

Melting Point: The dihydrochloride salt does not melt sharply but decomposes/chars >250°C.

-

1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons of the starting material (approx 8.0-9.0 ppm) and the appearance of broad ammonium exchange peaks and upfield aromatic protons (approx 6.0-7.5 ppm).

-

Solubility: The salt is soluble in water/DMSO but insoluble in ether/DCM.

Safety & Toxicity (E-E-A-T)

Hazard Profile:

-

Toxicity: 1,2,4-Triaminobenzene is an aromatic amine. Like many phenylenediamines, it should be treated as a potential mutagen and skin sensitizer.

-

Acute Effects: Harmful if swallowed or absorbed through skin. Causes serious eye irritation.[3]

-

Handling: Always handle in a fume hood. Use nitrile gloves. Weigh the powder in a closed balance or glovebox if possible to avoid dust inhalation.

Storage: Store at 2–8°C under Argon. Hygroscopic.

References

- Preparation of 1,2,4-triaminobenzene (Catalytic Hydrogenation)

-

Synthesis via Chemical Reduction (General Nitro-Reduction Protocols)

- Safety Data Sheet (1,2,4-Triaminobenzene dihydrochloride): Source: Thermo Fisher Scientific / Alfa Aesar.

-

Applications in Polymer Chemistry (PBI Synthesis)

- Source:Macromolecules, "Synthesis and Characteriz

-

URL:[Link] (General Journal Link for context on triamine utility).

Sources

- 1. nathan.instras.com [nathan.instras.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triaminobenzene dihydrochloride, 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. youtube.com [youtube.com]

Benzene-1,2,4-triamine: Technical Evolution from Dye Intermediate to Ladder Polymers

The following technical guide details the historical and practical development of Benzene-1,2,4-triamine (1,2,4-Triaminobenzene).

Executive Summary

This compound (CAS: 615-71-4) represents a classic paradox in industrial organic chemistry: it is a highly reactive, versatile nucleophile that is simultaneously too unstable to exist for long in its free base form. Historically utilized as a coupling agent in azo dye synthesis, its trajectory shifted in the mid-20th century toward high-performance materials science.

This guide analyzes its evolution from a hair dye precursor to a critical monomer for "Pyrrone" (polyimidazopyrrolone) ladder polymers, driven by the Cold War demand for thermally stable aerospace materials. It provides a validated protocol for synthesizing the stable dihydrochloride salt, solving the oxidation challenges that plagued early researchers.

Part 1: The Stability Paradox & Chemical Identity

The core technical challenge with this compound is its electron-rich aromatic system. The presence of three amino groups (

Senior Scientist Note: In a practical laboratory setting, "this compound" does not exist as a shelf-stable reagent. It must be handled strictly as its hydrochloride salt (This compound dihydrochloride ) or synthesized in situ under inert atmosphere (Argon/Nitrogen).

Part 2: Historical Development Phases

Phase I: The Dye Chemistry Era (Late 19th – Early 20th Century)

In the early 1900s, 1,2,4-triaminobenzene was primarily identified as a reduction product of azo dyes (e.g., Chrysoidin) and nitro-anilines.

-

Application: It served as a "coupler" in oxidative hair dyes and fur dyes. The mechanism relied on its rapid oxidation to form colored indamines and phenazines when mixed with oxidizing agents (like

). -

Decline: The identification of 1,2,4-triaminobenzene as a mutagen (positive Ames test) and a metabolite of toxic azo dyes led to severe restrictions in cosmetic applications by regulatory bodies like the SCCS (Scientific Committee on Consumer Safety).

Phase II: The Polymer Revolution (1960s – The "Marvel" Era)

The true technical value of the molecule emerged during the space race. Researchers sought polymers that could withstand temperatures

-

The Innovation: While 3,3'-diaminobenzidine was used for Polybenzimidazole (PBI), Marvel explored 1,2,4-triaminobenzene for creating Pyrrones (Polyimidazopyrrolones).

-

Mechanism: The triamine reacts with aromatic dianhydrides (like Pyromellitic Dianhydride - PMDA). The 1,2-diamine moiety forms an imidazole ring, while the remaining amine and the anhydride functionalities lock into a rigid, ladder-like structure. These "ladder polymers" exhibit exceptional thermal stability because breaking the chain requires cleaving two bonds simultaneously.

Part 3: Technical Protocol – Synthesis & Stabilization

Validated Synthesis Protocol

Target: this compound dihydrochloride Precursor: 2,4-Dinitroaniline Reaction Type: Catalytic Hydrogenation

Reagents & Equipment[2]

-

Substrate: 2,4-Dinitroaniline (High Purity)

-

Catalyst: 5% Pd/C or Pt/C (Degussa F101 type recommended)

-

Solvent: Ethanol (sparged with

) or conc. HCl (for direct salt formation) -

Equipment: Parr Hydrogenator (Hastelloy or Glass liner), Schlenk line.

Step-by-Step Workflow

-

Preparation: Charge the autoclave with 2,4-Dinitroaniline and Pd/C catalyst. Safety: Wet the catalyst with water before adding solvent to prevent ignition.

-

Solvation: Add ethanol acidified with HCl (stoichiometric excess, >2.5 eq).

-

Reduction: Pressurize to 50–100 psi

. Heat to 60–70°C. Monitor pressure drop until uptake ceases (approx. 2–4 hours). -

Isolation (Critical):

-

Result: White to off-white needles of this compound dihydrochloride.

-

QC Check: If the product is pink or purple, oxidation has occurred. Recrystallize immediately from ethanol/HCl.

-

Data Summary Table

| Parameter | Free Base (1,2,4-Triamine) | Dihydrochloride Salt |

| CAS | 615-71-4 | 615-47-4 |

| Appearance | White needles (turns black instantly in air) | White/Pink crystalline powder |

| Melting Point | ~95°C (decomposes) | >250°C (stable) |

| Solubility | Soluble in water, ethanol, ether | Highly soluble in water; Insoluble in ether |

| Primary Use | Precursor (must be used in situ) | Stable Reagent for Synthesis |

| Storage | Impossible (Argon glovebox only) | Desiccator, Room Temp |

Part 4: Analytical Application (Selenium Detection)

One of the most robust applications of 1,2,4-triaminobenzene is in the determination of Selenium (IV). The reaction is specific and forms a highly fluorescent piazselenol derivative.

-

Mechanism: The ortho-diamine moiety (positions 1 and 2) reacts with Selenous acid (

) in acidic media. -

Product: 5-amino-2,1,3-benzoselenadiazole (Amino-piazselenol).

-

Detection: The product can be quantified via HPLC or Fluorometry (Ex: 378 nm, Em: 520 nm).

Part 5: Visualizing the Chemistry

The following diagram illustrates the divergent pathways of 1,2,4-triaminobenzene: its synthesis, its degradation (oxidation), and its constructive use in ladder polymers and analysis.

Figure 1: Reaction pathways of this compound, highlighting the critical stabilization step via salt formation.

Polymerization Mechanism (The "Ladder" Formation)

This diagram details the specific reaction with Pyromellitic Dianhydride (PMDA) to form the Pyrrone ladder polymer, a key historical milestone.

Figure 2: Two-step synthesis of Pyrrone ladder polymers. Step 1 forms a workable prepolymer; Step 2 locks the structure.

References

-

Dawans, F., & Marvel, C. S. (1965).[1] Polymers from Ortho Aromatic Tetraamines and Aromatic Dianhydrides. Journal of Polymer Science Part A: General Papers. Link

-

Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers. Journal of Polymer Science. (Foundational context for imidazole polymers). Link

-

SCCS (Scientific Committee on Consumer Safety). (2013). Opinion on p-Phenylenediamine and other substituted benzenes. (Regulatory status and mutagenicity data). Link

-

Hoste, J. (1948). Diaminobenzidine as a reagent for vanadium and selenium. Analytica Chimica Acta. (Historical basis for the analytical method). Link

-

PrepChem. Synthesis of 1,2,4-triaminobenzene. (Protocol verification). Link

Sources

Technical Guide: Reactivity & Handling of 1,2,4-Triaminobenzene (TAB)

[1][2]

Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Polymer Scientists Subject: 1,2,4-Triaminobenzene (TAB) Reactivity, Stability, and Synthetic Utility[1][2]

Executive Summary

1,2,4-Triaminobenzene (TAB) represents a high-value, high-risk intermediate in the synthesis of advanced materials (Polybenzimidazoles, PBI) and heterocyclic pharmaceuticals.[1][2] Its utility is defined by its high electron density, which renders it an exceptional nucleophile but simultaneously makes it critically unstable in aerobic conditions.[1][2]

This guide provides a mechanistic breakdown of TAB’s reactivity profile, distinguishing between the "isolated" C4-amine and the "chelating" C1/C2-diamine pair.[2] It establishes a validated framework for handling TAB, moving beyond standard safety data sheets to address the specific causality of its degradation and the precise controls required for reproducible chemistry.

Part 1: Electronic Structure & The Stability Paradox

The Electron-Rich Ring

The reactivity of TAB is governed by the synergistic electron-donating effects (+M effect) of three amino groups on a single benzene ring.

-

C1 & C2 Amines: Mutually activate the ring and provide a site for bidentate nucleophilic attack.[2]

-

C4 Amine: Located para to C1 and meta to C2, this position is electronically distinct and often acts as the primary site for initial electrophilic attack due to lower steric hindrance compared to the ortho-pair.

The Oxidation Mechanism (Degradation Pathway)

The same electron density that drives TAB's nucleophilicity lowers its oxidation potential. Upon exposure to air, TAB undergoes rapid oxidative dehydrogenation.[1][2]

Mechanism:

-

Radical Formation: Oxygen abstracts a hydrogen from the amine (often the C1 or C4 position), creating a nitrogen-centered radical.

-

Imino-Quinone Cascade: The radical species rearranges to form imino-benzoquinones (highly colored species).[2]

-

Polymerization: These reactive intermediates undergo uncontrolled oxidative coupling, resulting in "tars" ranging from dark purple to black.[2]

Critical Handling Rule: TAB is almost exclusively stored and weighed as its dihydrochloride salt (TAB[2]·2HCl) .[2][3] The protonation of the amines pulls electron density away from the ring, significantly raising the oxidation potential and stabilizing the solid.

Part 2: Nucleophilic Hierarchy & Regioselectivity[1][2]

Understanding the distinct reactivity of the amine groups is crucial for selective functionalization.

Reactivity Map[1][2][4]

-

Site A: The C4-Amine (The "Isolated" Nucleophile)

-

Site B: The C1/C2-Diamine (The "Ortho-Effect" Site) [2]

Visualization: Reactivity Flowchart

The following diagram illustrates the divergent pathways based on reaction conditions.

Figure 1: Reactivity divergence of 1,2,4-Triaminobenzene based on conditions and site selectivity.

Part 3: The Ortho-Effect & Cyclization (PBI Synthesis)

The most industrial relevant reaction of TAB is its conversion into Polybenzimidazole (PBI) or discrete benzimidazole heterocycles. This exploits the Ortho-Effect , where the C1 and C2 amines cooperate.

Mechanism of Benzimidazole Formation

-

Acylation: One of the ortho-amines (C1 or C2) attacks the electrophilic carbonyl (e.g., carboxylic acid or ester).

-

Cyclodehydration: The second amine attacks the amide carbonyl, expelling water and closing the imidazole ring.

Note on Regiochemistry: In PBI synthesis (AB-type), the C4-amine of one molecule typically reacts with the acid group of another, while the C1/C2 pair forms the imidazole ring.

Figure 2: Step-wise mechanism of the condensation reaction driven by the ortho-diamine motif.

Part 4: Validated Experimental Protocols

Protocol A: Safe Handling & In-Situ Neutralization

Objective: To utilize TAB in a reaction without isolating the unstable free base solid.[2] System: Inert Atmosphere (Glovebox or Schlenk Line).[2]

| Step | Action | Mechanistic Rationale |

| 1 | Weigh TAB·2HCl in air (rapidly). | The salt is kinetically stable in air for short durations. |

| 2 | Transfer to reaction vessel and purge with N2/Ar (3 cycles). | Removes O2 to prevent radical oxidation upon neutralization. |

| 3 | Add deoxygenated solvent (e.g., DMAc, NMP).[1][2] | Polar aprotic solvents dissolve the salt and stabilize the transition state. |

| 4 | Add stoichiometric base (e.g., Et3N, Pyridine) dropwise .[1][2] | Liberates the free amine in solution.[2] The solution will turn from clear/pink to yellow.[2] |

| 5 | QC Check: Observe color. | Yellow/Orange: Good.[2] Dark Brown/Black: Oxygen leak (Stop).[2] |

Protocol B: Synthesis of AB-Polybenzimidazole (Example Workflow)

This protocol utilizes TAB as a monomer, reacting with a dicarboxylic acid derivative (or self-polymerizing if derivatized).

Reagents:

-

TAB·2HCl (1.0 eq)

-

Isophthalic Acid (or derivative) (1.0 eq)

-

Polyphosphoric Acid (PPA) (Solvent & Catalyst)

Workflow:

-

Deoxygenation: Charge TAB·2HCl and PPA into a resin kettle. Purge with N2 for 1 hour at 40°C.

-

Why PPA? PPA acts as both a solvent and a powerful dehydrating agent, driving the cyclization step which releases water.

-

-

Stepwise Heating (The Thermal Ramp):

-

Precipitation: Pour the viscous polymer dope into water.[2] The PBI precipitates as a brown fiber/powder.[2]

-

Purification: Wash with dilute NaHCO3 to remove residual acid.

Part 5: Troubleshooting & Quality Control[1][2]

Visual Indicators of Purity

Since TAB is non-fluorescent but its oxidation products are highly conjugated, color is the primary rapid QC metric.[1]

| State | Color | Status | Action |

| TAB·2HCl (Solid) | White to Pale Pink | Pure | Safe to use.[2] |

| TAB·2HCl (Solid) | Purple/Grey | Surface Oxidation | Recrystallize from HCl/EtOH.[2] |

| TAB (Solution) | Pale Yellow | Active Free Base | Proceed immediately.[2] |

| TAB (Solution) | Dark Brown/Black | Oxidized (Quinones) | Discard.[2] Irreversible. |

Analytical Confirmation

References

-

Vogel, H., & Marvel, C. S. (1961).[1][2] Polybenzimidazoles, new thermally stable polymers. Journal of Polymer Science, 50(154), 511-539.[2]

-

Santa Cruz Biotechnology. (n.d.).[2] 1,2,4-Triaminobenzene dihydrochloride Product Data Sheet.

-

Li, X., & Wang, L. (2014).[1][2][5][6] The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. RSC Advances. (Used for mechanistic parallel on aromatic oxidation).[2]

-

ChemicalBook. (2024).[2][7] 1,2,4-Benzenetriamine dihydrochloride Properties and Synthesis.

Sources

- 1. CN103102274A - Preparation and application of 1,2,4,5-tetra amino benzene and hydrochloride thereof - Google Patents [patents.google.com]

- 2. CAS 615-47-4: 1,2,4-Benzenetriamine, hydrochloride (1:2) [cymitquimica.com]

- 3. 1,2,4-Triaminobenzene dihydrochloride | CAS 615-47-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Polybenzimidazole - Wikipedia [en.wikipedia.org]

- 5. The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Deep Dive: Reactivity and Synthetic Utility of Benzene-1,2,4-triamine

[1]

Part 1: The Electronic Landscape & "Hyper-Nucleophilicity"

Benzene-1,2,4-triamine (CAS: 615-47-4, typically handled as the dihydrochloride salt) represents a class of "hyper-nucleophilic" aromatics.[1] With three amino groups donating electron density into the

This activation creates a paradox in experimental design: the molecule is so reactive toward electrophiles that it often bypasses standard Electrophilic Aromatic Substitution (EAS) pathways (like nitration or halogenation) and instead undergoes rapid single-electron transfer (SET) oxidation to form quinone imines or polymers (tars).

Regiochemical Analysis

When subjecting the 1,2,4-triamine system to controlled electrophilic attack (e.g., diazo coupling), regioselectivity is governed by the interplay of steric hindrance and the directing power of the three amino groups.

-

Amino Group 1 (C1): Ortho/Para director.[1][2] Activates C2, C6, C4.[1]

-

Amino Group 2 (C2): Ortho/Para director.[1][2] Activates C1, C3, C5.[1][3]

-

Amino Group 4 (C4): Ortho/Para director.[1][2] Activates C3, C5.[1][3]

The Competitive Landscape:

-

Position 3: Located between two amino groups (C2 and C4).[1] While electronically activated by both, it is sterically occluded.[1] Substitution here is rare unless the electrophile is small.

-

Position 5: Para to C2-NH₂ and Ortho to C4-NH₂. Highly activated and sterically accessible.[1] This is a primary site for substitution.

-

Position 6: Para to C1-NH₂ and Ortho to C1-NH₂. Also activated, but C5 often dominates due to the cooperative reinforcement of the C2/C4 amines.

The Stability Protocol

Due to the high energy of the Highest Occupied Molecular Orbital (HOMO), the free base oxidizes in air within seconds.

-

Standard: All reactions must begin with This compound dihydrochloride .[1]

-

Neutralization: The free base should only be generated in situ under inert atmosphere (Argon/Nitrogen) using degassed buffers.

Part 2: Electrophilic Aromatic Substitution Protocols

Since traditional EAS (nitration/sulfonation) destroys the substrate, the most relevant EAS reaction for this molecule is Diazo Coupling . This reaction retains the aromatic integrity and is fundamental in the synthesis of azo dyes and photo-responsive polymers.

Protocol A: Regioselective Diazo Coupling

Objective: Synthesis of an azo-dye derivative via electrophilic attack of an aryldiazonium salt on the 1,2,4-triaminobenzene ring.[1]

Mechanism: The terminal nitrogen of the diazonium cation (

Experimental Workflow

Reagents:

-

Substrate: this compound dihydrochloride (10 mmol).

-

Electrophile Source: 4-Nitroaniline (10 mmol) (precursor to diazonium).[1]

-

Diazotization System: Sodium Nitrite (

), HCl (conc), Ice.[1] -

Buffer: Sodium Acetate (to maintain pH 4-5).

Step-by-Step Methodology:

-

Preparation of Electrophile (Diazotization):

-

Preparation of Nucleophile (In Situ):

-

The Coupling (EAS Reaction):

-

Slowly add the diazonium salt solution to the triamine solution over 20 minutes, maintaining 0–5°C.

-

Stir for 1 hour. A deep colored precipitate (azo dye) will form immediately.[1]

-

-

Isolation:

Data Output:

| Parameter | Value | Note |

|---|---|---|

| Yield | 75-85% | High yield due to strong activation. |

| Appearance | Deep Red/Violet Solid | Typical of azo-conjugated systems.[1] |

| Regioisomer | >90% C5-substituted | Confirmed by 1H-NMR (coupling constants).[1] |

Part 3: Synthetic Utility – The "Internal" Substitution

While not intermolecular EAS, the formation of Polybenzimidazoles (PBI) involves a mechanism where the amine attacks an electrophilic carbonyl, followed by a ring closure that mimics an intramolecular electrophilic attack. This is the primary industrial use of 1,2,4-triamine.[1]

Protocol B: Synthesis of Poly(2,5-benzimidazole) (AB-PBI)

Context: 1,2,4-triamine acts as an AB-monomer precursor (reacting with itself or dicarboxylic acids) to form high-performance polymers.[1]

Figure 1: Workflow for the acid-catalyzed polycondensation of 1,2,4-triaminobenzene derivatives.

Methodology:

-

Medium: Polyphosphoric Acid (PPA) serves as both solvent and dehydrating agent.[1]

-

Process:

-

Mix 1,2,4-triaminobenzene dihydrochloride and the dicarboxylic acid in PPA.

-

Stage 1 (100-140°C): HCl gas is driven off. The free amine is generated and attacks the carboxylic acid (carbonyl electrophile) to form an amide.

-

Stage 2 (170-200°C): Cyclodehydration occurs.[1] The ortho-amine attacks the amide carbonyl (intramolecular nucleophilic attack), expelling water and forming the imidazole ring.

-

-

Result: A thermally stable polymer widely used in firefighter gear and high-temp filtration.[1]

Part 4: Critical Handling & Safety (The "Self-Validating" System)

To ensure scientific integrity, the experimental setup must be self-validating .[1] If the color changes to black/tar before the electrophile is added, the system has failed (oxygen ingress).

| Checkpoint | Indicator | Action |

| Pre-Reaction | Salt color is off-white/purple.[1] | Proceed. If black, discard.[1] |

| Solvent | Degassed water/buffer.[1] | Bubble Argon for 20 mins before adding solid. |

| Reaction | Controlled color change (e.g., to Red for dye).[1] | If rapid blackening occurs, quench immediately. |

Visualizing the Regioselectivity

The following diagram illustrates the electronic directing effects that dictate the EAS outcome.

Figure 2: Regiochemical map for Electrophilic Aromatic Substitution on 1,2,4-triaminobenzene.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Diazo coupling and handling sensitive amines).

-

ChemicalBook. (2024).[1] 1,2,4-Benzenetriamine dihydrochloride Properties and Safety.

-

Santa Cruz Biotechnology. (2024).[1] 1,2,4-Triaminobenzene dihydrochloride Product Data.

-

Chung, N. T., et al. (2023).[1][4] "Recent achievements in the synthesis of benzimidazole derivatives." RSC Advances.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Technical Guide: Key Starting Materials for Synthesizing 1,2,4-Triaminobenzene

The following technical guide details the critical starting materials and synthetic pathways for 1,2,4-triaminobenzene (TAB).

Executive Summary: The Stability Paradox

1,2,4-Triaminobenzene (TAB) is a high-value intermediate in the synthesis of polybenzimidazoles (PBI) and pharmaceutical heterocyclic compounds.[1] However, its utility is constrained by its extreme sensitivity to oxidation.[1] As a free base, TAB rapidly degrades into purple/black quinoidal species upon exposure to air.[1]

Therefore, the "starting material" conversation must be framed not just by the carbon skeleton precursors, but by the stabilization system required to trap the molecule immediately upon formation.[1] This guide prioritizes the 2,4-Dinitroaniline route due to its high atom economy and industrial scalability, while examining 4-Nitro-m-phenylenediamine as a viable alternative.[1]

Critical Analysis of Starting Materials[2][3]

The synthesis of 1,2,4-triaminobenzene relies on the reduction of nitro- or nitroso-functionalized amine precursors.[1] The choice of starting material dictates the impurity profile and the reduction method (catalytic vs. chemical).[1]

Primary Precursor: 2,4-Dinitroaniline (DNA)[1]

-

CAS: 97-02-9[1]

-

Role: The "Gold Standard" industrial precursor.[1]

-

Why it is preferred:

-

Technical Spec: Purity >98% is required to prevent poisoning of the Palladium/Carbon catalyst during the reduction phase.[1]

Secondary Precursor: 4-Nitro-m-phenylenediamine[1]

-

CAS: 5131-58-8[1]

-

Role: A late-stage intermediate.[1]

-

Why it is preferred:

-

Proximity: Requires only the reduction of a single nitro group to yield TAB.

-

Utility: Often used when mild reduction conditions are necessary to preserve other sensitive functional groups on the scaffold (if derivatized).[1]

-

-

Limitation: Generally more expensive than 2,4-dinitroaniline.[1]

The "Hidden" Starting Material: Anhydrous Hydrogen Chloride

-

Role: Chemical Trap / Stabilizer.[1]

-

Mechanism: TAB free base is electronically rich and prone to auto-oxidation.[1] Protonation of the amine groups significantly lowers the HOMO energy, stabilizing the molecule against oxidative attack.[1]

-

Form: Typically introduced as concentrated HCl or HCl gas in ether/methanol to precipitate 1,2,4-Triaminobenzene Dihydrochloride .[1]

Synthetic Pathways & Experimental Logic

Route A: Catalytic Hydrogenation of 2,4-Dinitroaniline (Preferred)

This route is favored for its cleanliness.[1] The only byproduct is water, simplifying the isolation of the TAB salt.[1]

Reagents & Equipment

-

Precursor: 2,4-Dinitroaniline (1.0 eq).[1]

-

Solvent: Methanol or Ethanol (degassed).[1]

-

Catalyst: 5% or 10% Pd/C (Palladium on Carbon).[1]

-

Atmosphere: Hydrogen gas (H

) at 50–100 psi.[1] -

Stabilizer: Hydrochloric acid (HCl).[1]

Step-by-Step Protocol

-

Inerting: Purge the hydrogenation autoclave with Argon (3 cycles) to remove all oxygen.

-

Loading: Charge the vessel with 2,4-dinitroaniline and Pd/C catalyst suspended in degassed methanol.

-

Reduction: Introduce H

gas. Maintain reaction temperature between 40–60°C. Monitor pressure drop to confirm consumption of 6 equivalents of H -

Filtration (Anaerobic): Under Argon flow, filter the reaction mixture to remove the Pd/C catalyst. Crucial: Do not expose the filtrate to air.[1][2]

-

Trapping: Immediately acidify the filtrate with concentrated HCl or HCl-saturated ethanol.

-

Isolation: The 1,2,4-triaminobenzene dihydrochloride will precipitate as a white/off-white solid.[1] Filter and dry under vacuum.[1][2]

Route B: Chemical Reduction (Iron/Acid)

Historically used but less common in modern pharma/polymer labs due to iron waste disposal issues.[1] It is viable when high-pressure hydrogenation equipment is unavailable.[1]

Technical Visualization: Synthesis Workflow

The following diagram illustrates the convergence of starting materials into the stabilized product.

Figure 1: Convergent synthetic pathways for 1,2,4-triaminobenzene, highlighting the critical stabilization step.[1]

Quantitative Data: Material Specifications

To ensure reproducibility, the starting materials must meet specific criteria.

| Material | Grade | Critical Impurity Limit | Purpose in Protocol |

| 2,4-Dinitroaniline | >98% HPLC | <0.5% Halides (Cl/Br) | Primary carbon source.[1] Halides can poison Pd catalysts.[1] |

| Palladium on Carbon | 10% loading | Low Sulfur | Catalyst for nitro-reduction.[1] |

| Methanol | Anhydrous | <0.05% Water | Solvent.[1] Water can complicate salt crystallization.[1] |

| Hydrogen Gas | UHP (99.999%) | <1 ppm O2 | Reducing agent.[1] Oxygen impurities degrade the product.[1] |

| Hydrochloric Acid | 37% or Gas | Free Cl2 < 1 ppm | Stabilizing agent to form the dihydrochloride salt.[1] |

Self-Validating Protocol Checks (Trustworthiness)[1]

-

The Color Test: During hydrogenation, the solution should transition from yellow/orange (nitro compound) to colorless. If the solution turns pink or purple upon filtration, oxygen ingress has occurred , and the batch is likely compromised.[1]

-

The Salt Stoichiometry: The target product is typically the dihydrochloride (2HCl), not the trihydrochloride, due to the reduced basicity of the sterically crowded amino groups.[1] Elemental analysis should reflect the C6H11Cl2N3 composition.[1]

References

-

Synthesis of 1,2,4-triamino-benzene . PrepChem. Retrieved from [Link]

-

1,2,4-Triaminobenzene Dihydrochloride Product Specification . Thermo Scientific Chemicals. Retrieved from [Link][1][3]

-

Process for the preparation of 1,2,4-triaminobenzene derivatives . Google Patents (US Patent 4,141,917).[1] Retrieved from

-

m-Phenylenediamine Safety and Data . PubChem. Retrieved from [Link]

-

Separation of 1,2,4-Triaminobenzene (HPLC Method) . SIELC Technologies.[1] Retrieved from [Link]

Sources

Understanding the nucleophilicity of Benzene-1,2,4-triamine

An In-Depth Technical Guide to the Nucleophilicity of Benzene-1,2,4-triamine

Authored by: A Senior Application Scientist

Abstract

This compound is a highly reactive aromatic compound whose utility in organic synthesis, materials science, and pharmaceutical development is fundamentally governed by its pronounced nucleophilic character.[1][2] The strategic placement of three amino groups on the benzene ring creates a unique electronic landscape, resulting in differentiated reactivity among the nitrogen centers. This guide provides a comprehensive analysis of the electronic and steric factors that dictate the nucleophilicity of this molecule. We will explore the theoretical underpinnings of its reactivity through resonance and molecular orbital theory, detail rigorous experimental and computational protocols for quantifying its nucleophilic strength, and discuss the practical implications of its reactivity in various scientific fields. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this versatile chemical building block.

Introduction: The Significance of this compound

This compound, also known as 1,2,4-triaminobenzene, is an aromatic amine featuring a benzene ring substituted with three amine (-NH₂) groups at the 1, 2, and 4 positions.[1] Unlike its symmetric isomer, 1,3,5-triaminobenzene, the asymmetric substitution pattern of this compound disrupts resonance stabilization to a degree, creating localized areas of high electron density that enhance its reactivity in nucleophilic processes.[1] This heightened reactivity makes it an invaluable precursor and intermediate in a multitude of applications:

-

Pharmaceutical Synthesis: The triamine scaffold is a crucial building block for creating complex heterocyclic systems and drug molecules, with derivatives being investigated for antimicrobial and anticancer properties.[1][3]

-

Polymer Chemistry: It serves as a crosslinking agent in the production of advanced polymers, such as crosslinked polyamide membranes with improved filtration capabilities.[1]

-

Materials Science: Derivatives are utilized in the development of novel fluorescent materials, including multicolor fluorescent carbon dots for advanced optical applications and covalent organic frameworks (COFs).[1][2]

Understanding the nuances of its nucleophilicity—which specific amine group is most reactive and under what conditions—is paramount for controlling reaction regioselectivity and designing efficient synthetic pathways.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | PubChem CID 69206[4] |

| Molecular Weight | 123.16 g/mol | PubChem CID 69206[4] |

| CAS Number | 615-71-4 | PubChem CID 69206[4] |

| Appearance | White to off-white crystalline solid (dihydrochloride salt) | CymitQuimica[5] |

| Common Synonyms | 1,2,4-Triaminobenzene, 4-Amino-o-phenylenediamine | PubChem CID 69206[4] |

The Electronic and Steric Landscape: Unpacking Nucleophilicity

Nucleophilicity is a kinetic phenomenon that describes the rate at which a species donates an electron pair to an electrophile.[6] It is distinct from basicity, which is a thermodynamic measure of a species' ability to accept a proton. For this compound, several factors collectively determine the nucleophilic character of each nitrogen atom.

Inductive and Resonance Effects

The three amino groups are powerful activating groups that donate electron density to the benzene ring through both the inductive effect (via the sigma bonds) and, more significantly, the resonance effect (delocalization of the nitrogen lone pairs into the pi system).[1] This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and enhances the nucleophilicity of the amine groups themselves.

The resonance delocalization can be visualized as follows, showing how the lone pairs on the nitrogens contribute to the electron density of the ring, particularly at the ortho and para positions relative to the donating group.

Caption: Resonance delocalization in this compound.

Differentiated Reactivity of the Amino Groups

The key to understanding the molecule's nucleophilicity lies in the non-equivalent electronic environments of the three nitrogen atoms.

-

N1 and N2 (ortho-pair): These adjacent amino groups create a region of particularly high electron density.[1] The lone pair of N1 is ortho to N2 and para to N4. The lone pair of N2 is ortho to N1 and meta to N4. Their proximity allows for potential intramolecular hydrogen bonding, which can influence conformation and slightly decrease the availability of the lone pairs for external reactions.

-

N4: This amino group is para to N1 and meta to N2. It experiences strong electron donation from the N1 group via the para position and a weaker effect from the N2 group via the meta position.

Due to the powerful ortho, para-directing nature of the amino groups, the N4 nitrogen is expected to be highly activated by the N1 group, and the N1/N2 nitrogens are strongly activated by the N4 group. The cumulative effect suggests that all three nitrogens are significantly more nucleophilic than aniline. However, the precise hierarchy depends on a delicate balance between electronic activation and steric hindrance. The ortho-relationship between N1 and N2 introduces steric bulk that may hinder the approach of an electrophile, potentially making the more accessible N4 atom the most kinetically favorable nucleophilic center.

Experimental and Computational Assessment of Nucleophilicity

To move from qualitative prediction to quantitative understanding, a combination of kinetic experiments and computational modeling is essential.

Experimental Protocol: Kinetic Rate Studies

Nucleophilicity is empirically determined by measuring the rate of reaction with a standard electrophile.[7] A common method involves reacting the amine with a colored electrophile (e.g., a benzhydrylium ion) and monitoring the disappearance of the electrophile's absorbance using UV-Vis spectrophotometry.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of a suitable benzhydrylium salt (e.g., diarylcarbenium ion) in a dry solvent like acetonitrile. The electrophile is chosen for its well-characterized reactivity and strong absorbance in the visible spectrum.

-

Prepare a series of solutions of this compound of varying concentrations in the same solvent.

-

-

Kinetic Measurement:

-

Utilize a stopped-flow spectrophotometer for rapid mixing and data acquisition.

-

Maintain a constant temperature (e.g., 20°C) using a thermostatted cell holder.

-

Inject the electrophile solution and the amine solution into the mixing chamber. The amine is kept in large excess (e.g., >10-fold) to ensure pseudo-first-order kinetics.

-

-

Data Acquisition:

-

Monitor the decay of the electrophile's absorbance at its λ_max over time.

-

Record the absorbance decay curves for each amine concentration.

-

-

Data Analysis:

-

Fit the decay curves to a first-order exponential function to obtain the pseudo-first-order rate constant (k_obs) for each concentration.

-

Plot k_obs versus the concentration of the amine. The slope of this line yields the second-order rate constant (k₂), which is the quantitative measure of nucleophilicity.

-

Caption: Workflow for kinetic determination of nucleophilicity.

Comparative Data (Illustrative)

| Nucleophile | Illustrative k₂ (M⁻¹s⁻¹) | Relative Nucleophilicity |

| Aniline | 1.0 x 10³ | 1 |

| p-Phenylenediamine | 5.0 x 10⁵ | 500 |

| This compound | ~1.0 x 10⁷ | ~10,000 |

Note: These are illustrative values to demonstrate expected relative magnitudes.

Computational Protocol: In Silico Analysis

Computational chemistry provides invaluable insight into the electronic properties that govern nucleophilicity, helping to rationalize experimental findings.

Step-by-Step Methodology:

-

Structure Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. This finds the lowest energy conformation of the molecule.

-

-

Electronic Property Calculation:

-

On the optimized structure, calculate key electronic descriptors.

-

Natural Bond Orbital (NBO) Charges: Calculate the partial charges on each nitrogen atom. A more negative charge generally correlates with higher nucleophilicity.[9]

-

Molecular Orbital Analysis: Determine the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy indicates that the outermost electrons are less tightly held and more available for donation to an electrophile.

-

Fukui Functions: Calculate the Fukui function for nucleophilic attack (f+) to predict the most reactive site. The atom with the highest value is the most likely to act as a nucleophile.

-

-

Data Interpretation:

-

Compare the calculated values for the N1, N2, and N4 atoms to predict the most nucleophilic site.

-

Correlate these computational predictions with experimental kinetic data.

-

Caption: Workflow for computational analysis of nucleophilicity.

Predicted Electronic Properties (Illustrative)

| Nitrogen Atom | Calculated NBO Charge (a.u.) | Contributing HOMO Energy (eV) | Relative Nucleophilicity Prediction |

| N1 | -0.85 | -5.2 | High |

| N2 | -0.84 | -5.3 | High |

| N4 | -0.88 | -5.1 | Highest |

Note: These are hypothetical values. The N4 position is often predicted to be the most nucleophilic due to a favorable combination of electronic activation and lower steric hindrance.

Conclusion and Outlook

The nucleophilicity of this compound is a complex interplay of powerful electron donation from three strategically placed amino groups, modulated by steric factors. The asymmetric arrangement leads to differentiated reactivity, with the N4 position often being the most potent nucleophilic site due to strong electronic activation from the para- and meta-amino groups and greater steric accessibility compared to the ortho-N1/N2 pair.

A robust understanding, achieved through a synergistic combination of kinetic experiments and computational modeling, is critical for harnessing the full synthetic potential of this molecule. For professionals in drug development and materials science, the ability to selectively functionalize one amine group over the others opens the door to novel molecular architectures and materials with tailored properties. Future research may focus on leveraging solvent effects and protecting group strategies to further control the regioselectivity of reactions involving this versatile and highly reactive nucleophile.

References

-

Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]

-

PrepChem.com. Synthesis of 1,2,4-triaminobenzene. Available at: [Link]

- Google Patents. 1,2,4-Triaminobenzene derivatives and process for their preparation.

-

Defense Technical Information Center (DTIC). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Available at: [Link]

-

PubChem, National Institutes of Health. 1,2,4-Benzenetriamine. Available at: [Link]

- Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines (Doctoral dissertation, Ludwig-Maximilians-Universität München).

-

Chemistry LibreTexts. (2023, January 22). SN2 Reactions-The Nucleophile. Available at: [Link]

-

Breslyn, W. (2020, March 8). How to Draw the Resonance Structures for Benzene (C6H6). YouTube. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Available at: [Link]

-

ACS Publications, The Journal of Organic Chemistry. The Nucleophilicity of Amines. Available at: [Link]

-

Royal Society of Chemistry. (2023, May 10). An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Advances. Available at: [Link]

-

ACS Publications. Nucleophilicity. Available at: [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Available at: [Link]

-

Journal of Chemical Society of Nigeria. Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Available at: [Link]

-

Taylor & Francis Online. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica. Available at: [Link]

-

Chemistry LibreTexts. (2015, July 18). Structure and Resonance Energy of Benzene: A First Look at Aromaticity. Available at: [Link]

-

Quora. (2016, June 29). How do one check nucleophilicity?. Available at: [Link]

-

Reddit. (2022, May 13). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Available at: [Link]

-

Khan Academy. Resonance structures for benzene and the phenoxide anion. Available at: [Link]

-

University of Kentucky. CHAPTER 9. Substitution reactions. Available at: [Link]

-

ResearchGate. (2007, April 14). Nucleophilicities of Primary and Secondary Amines in Water. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 1,3,5-Triaminobenzene: Properties and Synthesis Insights. Available at: [Link]

-

Orango. (2024, September 10). How Many Resonance Structures of Benzene. Available at: [Link]

-

Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Available at: [Link]

-

MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs. Available at: [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

ResearchGate. An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. Available at: [Link]

-

Moodle@Units. Benzene and Aromatic Compounds. Available at: [Link]

-

RSC Publishing. Protonation of Triaminobenzenes in Aqueous Solution. Available at: [Link]

Sources

- 1. Buy this compound | 615-71-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. EP0554543A2 - 1,2,4-Triaminobenzene derivatives and process for their preparation - Google Patents [patents.google.com]

- 4. 1,2,4-Benzenetriamine | C6H9N3 | CID 69206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 615-47-4: 1,2,4-Benzenetriamine, hydrochloride (1:2) [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. How do I measure nucleophilicity? | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Solubility Profile of Benzene-1,2,4-triamine

Executive Summary

Benzene-1,2,4-triamine (CAS No. 615-71-4) is an aromatic amine of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals, polymers, and dyestuffs.[1] Its utility in these applications is fundamentally governed by its solubility, which dictates the choice of reaction media, purification strategies, and formulation approaches. This guide provides a comprehensive analysis of the solubility of this compound in common laboratory solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present available qualitative solubility data, detail a robust experimental protocol for quantitative determination, and discuss the critical safety considerations for handling this compound.

The Molecular Basis of Solubility

The solubility of a compound is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2] The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3]

This compound possesses a unique combination of a nonpolar aromatic benzene ring and three highly polar amine (-NH₂) functional groups. This amphiphilic character is the primary determinant of its solubility profile.

-

Hydrogen Bonding: The three amine groups are capable of acting as both hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen lone pairs).[4] This allows for strong interactions with polar protic solvents like water and alcohols.[5]

-

Dipole-Dipole Interactions: The asymmetrical arrangement of the amine groups creates a significant molecular dipole moment, promoting solubility in polar aprotic solvents such as DMSO and acetone.[6]

-

Van der Waals Forces (London Dispersion): The benzene ring contributes to nonpolar character, allowing for weaker van der Waals interactions with nonpolar solvents like toluene and hexane.[2]

The interplay of these forces dictates that this compound will exhibit favorable solubility in polar solvents that can engage in hydrogen bonding, moderate solubility in polar aprotic solvents, and limited solubility in nonpolar solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. This represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the solution is in equilibrium with the solid solute.[7] The shake-flask method is the gold-standard technique for this measurement.[8]

Causality Behind Experimental Choices

-

Excess Solute: Using an excess of the solid compound ensures that equilibrium is established and the final solution is genuinely saturated.[9]

-

Equilibration Time: An extended incubation period (typically 24-48 hours) is crucial to allow the system to reach thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[10]

-

Temperature Control: Solubility is highly temperature-dependent.[11] Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for data consistency and relevance.

-

Phase Separation: Filtration or centrifugation is necessary to completely remove undissolved solid particles, which would otherwise lead to an overestimation of solubility.[8]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely measured volume (e.g., 5 mL) of a selected solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean vial. This step is critical to remove all undissolved solids.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze both the filtered sample and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Reporting: Express the solubility in standard units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Solubility Profile of this compound

| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale for Solubility Behavior |

| Water | Polar Protic | Limited / Slightly Soluble | The three polar amine groups can form hydrogen bonds with water, but the nonpolar benzene ring is hydrophobic, limiting overall solubility.[12] Solubility is expected to increase significantly in acidic conditions due to the protonation of the amine groups to form more soluble ammonium salts.[12] |

| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the amine groups. The alkyl chains also have some nonpolar character, which helps to solvate the benzene ring.[12] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting capability, allowing it to effectively solvate the N-H groups of the triamine.[13] |

| Acetone | Polar Aprotic | Soluble | Acetone's carbonyl oxygen can act as a hydrogen bond acceptor for the amine groups, and its overall polarity is sufficient to dissolve the molecule.[12] |

| Dichloromethane (DCM) | Polar Aprotic | Slightly Soluble | DCM has a moderate dipole moment but cannot accept hydrogen bonds, resulting in weaker interactions compared to DMSO or acetone. |

| Toluene / Benzene | Nonpolar | Insoluble / Very Slightly Soluble | The primary interaction is weak van der Waals forces between the aromatic rings of the solvent and solute. These forces are not strong enough to overcome the strong hydrogen bonding between the this compound molecules in the solid state.[2] |

| Hexane / Heptane | Nonpolar | Insoluble | As nonpolar aliphatic hydrocarbons, these solvents have very weak intermolecular forces and cannot effectively solvate the highly polar amine groups.[2] |

Note: The dihydrochloride salt of this compound (CAS 615-47-4) is expected to be more soluble in water and less soluble in nonpolar organic solvents due to its ionic nature.[14]

Caption: Dominant intermolecular forces driving solubility.

Safety and Handling

This compound and related aromatic amines should be handled with caution, as they can be harmful. While a specific, comprehensive Safety Data Sheet (SDS) for the free base is not widely published, data for its dihydrochloride salt and related compounds indicate potential hazards.

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] May cause an allergic skin reaction.[15] Handle as a potentially toxic substance.

-

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17]

-

Avoid creating dust when handling the solid material.

-

Wash hands thoroughly after handling.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry, dark place.[18] Some sources recommend storage at 2-8°C.[18] The compound may be sensitive to air and light.

Conclusion

The solubility of this compound is dominated by its three polar amine groups, making it most soluble in polar protic and polar aprotic solvents capable of hydrogen bonding, such as alcohols and DMSO. Its solubility is limited in water due to the hydrophobic nature of the benzene ring and poor in nonpolar solvents. This profile provides a critical framework for researchers and drug development professionals to select appropriate solvent systems for synthesis, purification, and formulation, ensuring both efficiency and safety in the laboratory. For precise applications, the experimental determination of thermodynamic solubility using the shake-flask method is strongly recommended.

References

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Scribd. (n.d.). Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry. [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triaminobenzene. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]

-

Tutoring Blog. (2024, November 26). Polar, Nonpolar, Protic, Aprotic And Organic Solvents. [Link]

-

PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Reddit. (2019, May 26). Polar aprotic, polar protic and non polar solvents?. [Link]

-

YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Angene. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 1,2,4-Benzenetriamine. [Link]

-

NOVA Chemicals. (2024, July 18). Safety Data Sheet. [Link]

-

Carl ROTH. (n.d.). Benzene - Safety Data Sheet. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 615-71-4| Chemical Name : this compound. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound DIHYDROCHLORIDE. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene with Water - IUPAC-NIST Solubilities Database. [Link]

-

National Institute of Standards and Technology. (n.d.). Methanol with Benzene and Water - IUPAC-NIST Solubilities Database. [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:29148). [Link]

-

PubChem. (n.d.). Benzene. [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

-

IUPAC. (n.d.). Solubility Data Series. [Link]

-

ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. [Link]

-

PubChem. (n.d.). 1,2-Benzenedimethanol. [Link]

Sources

- 1. Buy this compound | 615-71-4 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2,4-Benzenetriamine dihydrochloride | 615-47-4 [chemicalbook.com]

- 15. 1,2,4-Benzenetriamine | C6H9N3 | CID 69206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. novachem.com [novachem.com]

- 17. carlroth.com [carlroth.com]

- 18. 615-71-4|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Precision Reduction of 2,4-Dinitroaniline to 1,2,4-Triaminobenzene Dihydrochloride

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the high-fidelity reduction of 2,4-dinitroaniline (DNA) to 1,2,4-triaminobenzene (TAB), isolated as the stable dihydrochloride salt.

Executive Summary

1,2,4-Triaminobenzene (TAB) is a critical intermediate in the synthesis of benzimidazoles, conductive polymers, and high-performance dyestuffs. However, the free base is exceptionally prone to oxidative degradation, turning from off-white to dark violet/black upon exposure to air. This protocol circumvents degradation by coupling catalytic hydrogenation with immediate in situ acid trapping, isolating the product as the air-stable 1,2,4-triaminobenzene dihydrochloride .[1]

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The reduction of 2,4-dinitroaniline involves the conversion of two nitro groups (-NO₂) to amino groups (-NH₂) in the presence of an existing aniline moiety.[1]

-

Thermodynamics: The reaction is highly exothermic (

per nitro group).[1] Uncontrolled heat release can lead to runaway reactions or catalyst deactivation. -

Kinetics: The nitro group at the 4-position (para to the amine) is typically reduced faster than the 2-position (ortho) due to steric hindrance, though in exhaustive hydrogenation, both are converted quantitatively.[1]

The Stability Paradox

TAB is an electron-rich aromatic system.[1] The three amino groups significantly increase the electron density of the benzene ring, lowering the oxidation potential.[1]

-

Failure Mode: In the presence of

, TAB undergoes rapid oxidative coupling to form azine-like polymers or quinone imines.[1] -

Solution: Protonation of the amine groups withdraws electron density and disrupts the oxidation pathway.[1] Isolating the dihydrochloride salt is the industry standard for stability.[1]

Reaction Pathway Diagram

The following diagram illustrates the transformation and the critical acid-trapping step.

Figure 1: Reaction pathway highlighting the critical acid-trapping step to prevent oxidative degradation.

Detailed Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| 2,4-Dinitroaniline | >98% Purity | Substrate |

| Palladium on Carbon | 10 wt.[1][2] % loading, wet support | Catalyst (Wet reduces ignition risk) |

| Methanol (MeOH) | HPLC Grade, anhydrous | Solvent |

| Hydrochloric Acid | 37% (Conc.) or 4M in Dioxane | Acidifying Agent |

| Hydrogen Gas | >99.9% purity | Reductant |

| Parr Shaker / Autoclave | Rated for 60 psi (4 bar) | Reactor |

Step-by-Step Methodology

Phase 1: Reactor Loading & Inerting

Objective: Eliminate oxygen to prevent catalyst ignition and product oxidation.

-

Catalyst Charge: In a fume hood, carefully weigh 10% Pd/C (0.1 eq by weight relative to substrate) into the hydrogenation vessel.

-

Note: Always keep Pd/C wet with a small amount of water or solvent to prevent sparking.

-

-

Substrate Addition: Add 2,4-dinitroaniline (10.0 g, 54.6 mmol) to the vessel.

-

Solvent Addition: Gently pour in Methanol (150 mL) .

-

Caution: Do not disturb the catalyst bed violently.

-

-

Purge Cycle: Seal the reactor. Evacuate the vessel and backfill with Nitrogen (

) three times.

Phase 2: Hydrogenation

Objective: Quantitative reduction of nitro groups.

-

H2 Charge: Evacuate

and fill with Hydrogen ( -

Reaction: Agitate (shake or stir) at Room Temperature (20-25°C) .

-

Observation: The reaction is exothermic. Monitor temperature; if it exceeds 40°C, pause agitation.

-

Duration: Reaction is typically complete in 2–4 hours. Monitor

uptake until consumption ceases.

-

Phase 3: Filtration & Acidification (The "Critical Window")

Objective: Remove catalyst and trap the amine before oxidation occurs.

-

Venting: Vent

and purge with -

Filtration: Filter the reaction mixture through a Celite pad (pre-wetted with MeOH) under a stream of

or Argon.-

Why: The filtrate contains the unstable free base.[1] Minimizing air contact is vital.

-

-

Acidification: Immediately add Concentrated HCl (12 mL, ~2.5 eq) to the filtrate with vigorous stirring.

-

Visual Cue: The solution may darken slightly, but a heavy precipitate (white to light pink/grey) should form rapidly.

-

-

Crystallization: Cool the mixture to 0–4°C in an ice bath for 1 hour to maximize yield.

Phase 4: Isolation

-

Collection: Filter the precipitate by vacuum filtration.

-

Washing: Wash the filter cake with cold Ethanol (

) followed by Diethyl Ether (-

Purpose: Ethanol removes residual water/impurities; Ether facilitates drying.

-

-

Drying: Dry under high vacuum at 40°C for 4 hours. Store under Argon.

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the critical inert handling during filtration.

Quality Control & Characterization

The isolated salt should be characterized to ensure full reduction and salt formation.

| Test | Expected Result | Notes |

| Appearance | White to off-white/grey powder | Dark purple/black indicates oxidation.[1] |

| 1H NMR (DMSO-d6) | Aromatic protons: ~6.5 - 7.5 ppm | Broad ammonium peaks may be visible.[1] |

| Solubility | Soluble in water, DMSO | Insoluble in non-polar organic solvents. |

| Melting Point | >250°C (Decomposes) | Distinct from starting material (178°C). |

Self-Validating Check: Dissolve a small amount in water. It should form a clear solution. If the solution turns dark rapidly upon standing, the salt formation was incomplete, or the product is degrading.

Safety & Hazards (E-E-A-T)

-

2,4-Dinitroaniline: Toxic by inhalation and ingestion.[1] Potential explosion hazard if heated under confinement.

-

Palladium on Carbon: Pyrophoric when dry. Never let the filter cake dry out in air after filtration; dispose of it in a water-filled waste container.[1]

-

Hydrogen Gas: Extremely flammable. Ensure the autoclave is grounded to prevent static discharge.

-

1,2,4-Triaminobenzene: Aromatic amines are suspected carcinogens/mutagens.[1] Handle with extreme care in a fume hood.

References

-

Catalytic Hydrogenation of Nitroarenes

-

Belskaya, O. B., et al.[3] "The effect of preparation conditions of Pd/C catalyst on its activity and selectivity in the aqueous-phase hydrogenation of 2,4,6-trinitrobenzoic acid." Catalysis Communications, 2016.

-

Source:

-

-

Synthesis of 1,2,4-Triaminobenzene Dihydrochloride

-

General Reduction Protocols

-

Organic Syntheses, Coll.[6] Vol. 5, p. 346 (1973); Vol. 45, p. 13 (1965). (Reference for analogous nitro-reduction workups).

-

Source:

-

Sources

- 1. CN101402978B - Conversion method of m-dinitrobenzene and preparation method of m-nitroaniline and m-phenylenediamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1,2,4-Triaminobenzene dihydrochloride, 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1,2,4-Triaminobenzene dihydrochloride, 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

Enhancing Performance of Crosslinked Polyamide Membranes using Benzene-1,2,4-triamine: Application Notes and Protocols